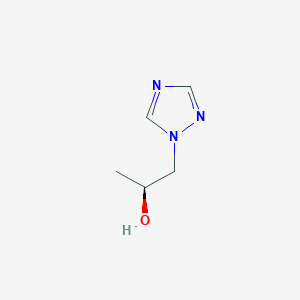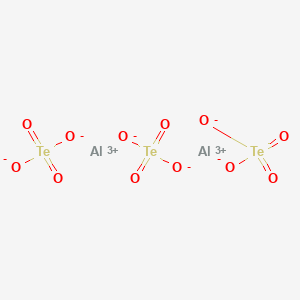
Aluminum tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum tellurate is a chemical compound composed of aluminum and tellurium, typically represented by the formula Al2Te3O9 This compound is part of the tellurate family, which includes various metal tellurates known for their unique structural and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum tellurate can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of aluminum oxide (Al2O3) with tellurium dioxide (TeO2) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and purified to obtain this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar high-temperature solid-state reactions. The process involves mixing aluminum oxide and tellurium dioxide in precise stoichiometric ratios, followed by heating in a controlled environment. The reaction conditions, such as temperature and duration, are optimized to maximize yield and purity. The final product is then subjected to various purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Aluminum tellurate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state tellurates, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Aluminum tellurate has several scientific research applications, including:
Materials Science: this compound is studied for its unique structural properties, which make it a candidate for use in advanced materials and nanotechnology.
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of this compound, including its use in drug delivery systems and as a component in medical imaging.
Industry: this compound is used in the production of specialized ceramics and glass, as well as in the development of new electronic materials.
Mechanism of Action
The mechanism of action of aluminum tellurate involves its interaction with other molecules and compounds at the molecular level. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminum tellurate include other metal tellurates, such as:
- Sodium tellurate (Na2TeO4)
- Potassium tellurate (K2TeO4)
- Calcium tellurate (CaTeO4)
Uniqueness
This compound is unique due to its specific structural and chemical properties, which differ from those of other metal tellurates. For example, its high thermal stability and specific electronic properties make it suitable for applications in high-temperature environments and electronic devices. Additionally, the presence of aluminum in the compound can impart unique catalytic properties, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
25268-69-3 |
|---|---|
Molecular Formula |
Al2O12Te3 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
dialuminum;tritellurate |
InChI |
InChI=1S/2Al.3H2O4Te/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
InChI Key |
UBDIDQNTECHKMJ-UHFFFAOYSA-H |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[O-][Te](=O)(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



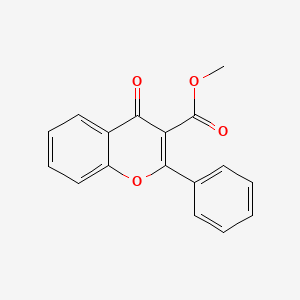

![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
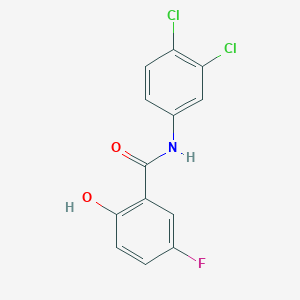

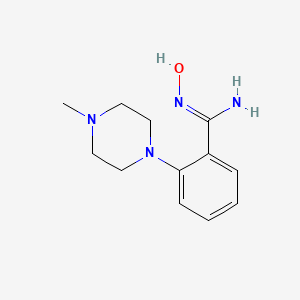
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)
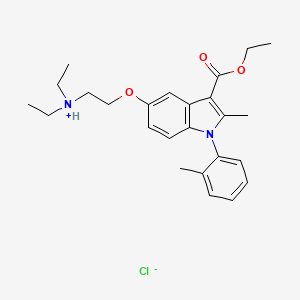
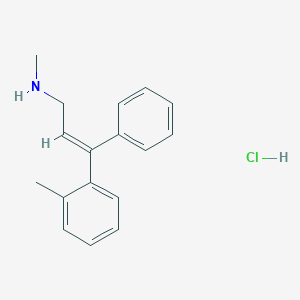
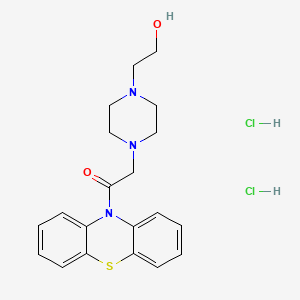
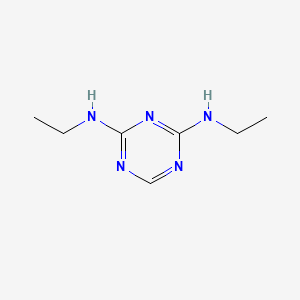
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
